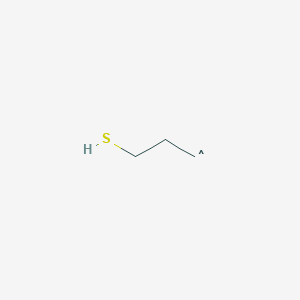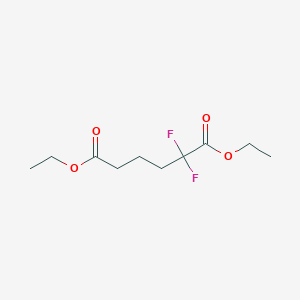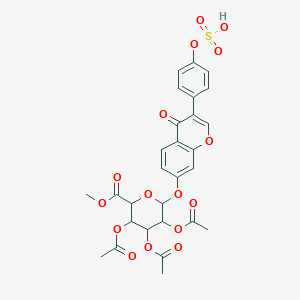
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4'-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate is a complex biochemical compound. It is a derivative of daidzein, an isoflavone found in soybeans and other legumes. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves multiple steps. The starting material, daidzein, undergoes acetylation to introduce acetyl groups at specific positions. This is followed by glucuronidation, where a glucuronic acid moiety is attached. Finally, the compound is methylated and sulfated to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deacetylated forms .
Scientific Research Applications
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, particularly in relation to its parent compound, daidzein.
Industry: Utilized in the development of biochemical assays and analytical techniques
Mechanism of Action
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester 4’-sulfate involves its interaction with various molecular targets. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Daidzein: The parent compound, known for its phytoestrogenic properties.
Genistein: Another isoflavone with similar biological activities.
Biochanin A: A methylated isoflavone with distinct pharmacological properties
Uniqueness
Its acetyl, glucuronic acid, and sulfate groups differentiate it from other isoflavones, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C28H26O16S |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36) |
InChI Key |
YLYDFNVTVUNKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

![6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
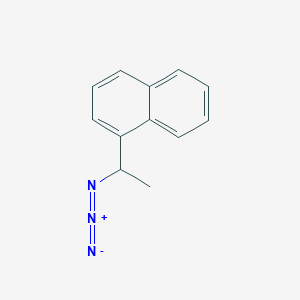
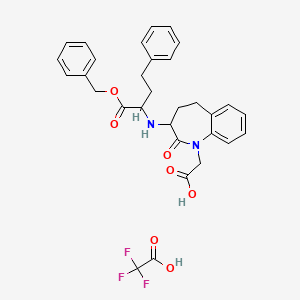
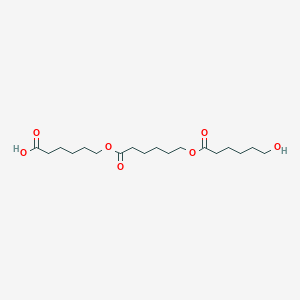
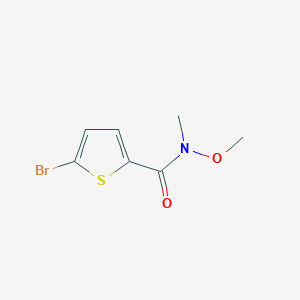
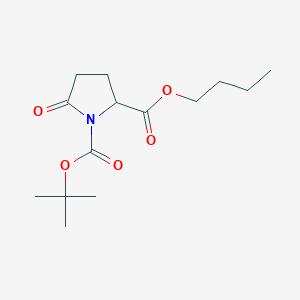
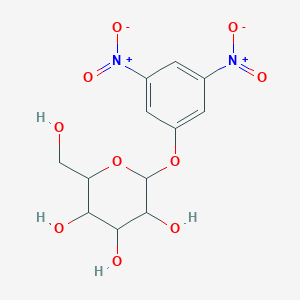
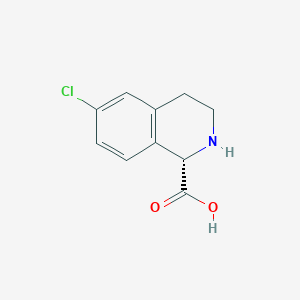
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
